molecular formula C15H25N3O3S B11573095 2-[(Dimethylsulfamoyl)(phenyl)amino]-N-(pentan-2-YL)acetamide

2-[(Dimethylsulfamoyl)(phenyl)amino]-N-(pentan-2-YL)acetamide

Cat. No.: B11573095
M. Wt: 327.4 g/mol
InChI Key: DKYKUHONWAMQIF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[(Dimethylsulfamoyl)(phenyl)amino]-N-(pentan-2-YL)acetamide is a synthetic organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a dimethylsulfamoyl group, a phenyl group, and an acetamide moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(Dimethylsulfamoyl)(phenyl)amino]-N-(pentan-2-YL)acetamide typically involves the reaction of dimethylsulfamoyl chloride with aniline to form the intermediate dimethylsulfamoyl aniline. This intermediate is then reacted with N-(pentan-2-yl)acetamide under specific conditions to yield the final product. The reaction conditions often include the use of solvents such as dichloromethane or dimethylformamide, and catalysts like triethylamine to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

2-[(Dimethylsulfamoyl)(phenyl)amino]-N-(pentan-2-YL)acetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like sodium methoxide in methanol.

Major Products Formed

Scientific Research Applications

2-[(Dimethylsulfamoyl)(phenyl)amino]-N-(pentan-2-YL)acetamide has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis for the preparation of various derivatives.

    Biology: Investigated for its potential as an antimicrobial and anticancer agent.

    Medicine: Explored for its therapeutic properties in treating certain diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-[(Dimethylsulfamoyl)(phenyl)amino]-N-(pentan-2-YL)acetamide involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to its biological effects. For example, it may inhibit the activity of enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The pathways involved include the inhibition of signal transduction pathways that regulate cell growth and survival .

Comparison with Similar Compounds

Similar Compounds

  • N-(4-{[(2,6-dimethoxy-4-pyrimidinyl)amino]sulfonyl}phenyl)acetamide
  • N-(4-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamide
  • N-(benzo[d]thiazol-2-yl)-2-[phenyl(2-(piperidin-1-yl)ethylamino]benzamides

Uniqueness

2-[(Dimethylsulfamoyl)(phenyl)amino]-N-(pentan-2-YL)acetamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its dimethylsulfamoyl group provides stability and reactivity, while the phenyl and acetamide groups contribute to its biological activity. This combination makes it a versatile compound for various applications .

Properties

Molecular Formula

C15H25N3O3S

Molecular Weight

327.4 g/mol

IUPAC Name

2-[N-(dimethylsulfamoyl)anilino]-N-pentan-2-ylacetamide

InChI

InChI=1S/C15H25N3O3S/c1-5-9-13(2)16-15(19)12-18(22(20,21)17(3)4)14-10-7-6-8-11-14/h6-8,10-11,13H,5,9,12H2,1-4H3,(H,16,19)

InChI Key

DKYKUHONWAMQIF-UHFFFAOYSA-N

Canonical SMILES

CCCC(C)NC(=O)CN(C1=CC=CC=C1)S(=O)(=O)N(C)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.